3-(p-Tolyl)-1,3-thiazetidine
Description
3-(p-Tolyl)-1,3-thiazetidine is a four-membered heterocyclic compound containing one sulfur and one nitrogen atom within its strained ring system, substituted at the 3-position with a para-methylphenyl (p-tolyl) group. The thiazetidine scaffold is relatively underexplored compared to its five-membered thiazolidine analogs, but its unique ring strain and electronic properties make it a promising candidate for pharmaceutical and materials chemistry research . The p-tolyl substituent introduces steric bulk and aromaticity, which may influence reactivity, stability, and intermolecular interactions.
Properties
Molecular Formula |
C9H11NS |
|---|---|
Molecular Weight |
165.26 g/mol |
IUPAC Name |
3-(4-methylphenyl)-1,3-thiazetidine |
InChI |
InChI=1S/C9H11NS/c1-8-2-4-9(5-3-8)10-6-11-7-10/h2-5H,6-7H2,1H3 |
InChI Key |
PHUCJTZELVRFNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CSC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-Tolyl)-1,3-thiazetidine typically involves the cyclization of appropriate precursors. One common method is the reaction of p-toluidine with thiirane in the presence of a base, such as sodium hydride, under anhydrous conditions. The reaction proceeds through the nucleophilic attack of the amine on the thiirane, leading to the formation of the thiazetidine ring.
Industrial Production Methods
While specific industrial production methods for 3-(p-Tolyl)-1,3-thiazetidine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-(p-Tolyl)-1,3-thiazetidine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazetidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the thiazetidine ring, leading to the formation of simpler amines and thiols.
Substitution: The p-tolyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Nitro, bromo, and sulfonyl derivatives of the p-tolyl group.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.
Medicine: Potential use in the development of pharmaceuticals due to its unique structural properties.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(p-Tolyl)-1,3-thiazetidine depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the thiazetidine ring can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The p-tolyl group can also participate in hydrophobic interactions with biological molecules.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Structural Comparison of Thiazetidine, Thiazolidine, and Dithiane Derivatives
- Ring Strain : Thiazetidine’s four-membered ring confers significant strain, increasing reactivity compared to thiazolidines (5-membered) and dithianes (6-membered). This strain may facilitate ring-opening reactions or participation in cycloadditions .
- Substituent Effects : The p-tolyl group in 3-(p-tolyl)-1,3-thiazetidine and 2-(p-tolyl)-1,3-dithiane enhances steric hindrance and modulates electronic properties. In thiazetidine, this substituent may stabilize the ring through resonance, whereas in dithianes, it primarily affects solubility and crystallinity .
Stability and Reactivity
- Thermal Stability : Thiazetidines are less stable than thiazolidines or dithianes due to ring strain. For example, 3-(p-tolyl)-1,3-thiazetidine may decompose at elevated temperatures, whereas 2-(p-tolyl)-1,3-dithiane remains intact under similar conditions .
- Reactivity : Thiazetidines undergo ring-opening reactions with nucleophiles (e.g., amines or thiols) to form linear thioamides. In contrast, thiazolidines resist ring-opening unless subjected to strong acids or bases .
Biological Activity
3-(p-Tolyl)-1,3-thiazetidine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C9H11N2S
- Molecular Weight : 179.26 g/mol
- IUPAC Name : 3-(4-methylphenyl)-1,3-thiazetidine
Biological Activity Overview
Research indicates that 3-(p-Tolyl)-1,3-thiazetidine exhibits a range of biological activities, including:
- Antimicrobial Properties : Investigations have shown that the compound possesses significant antimicrobial activity against various bacterial strains.
- Anticancer Activity : Studies suggest potential effects in inhibiting cancer cell proliferation, making it a candidate for further anticancer drug development.
- Anti-inflammatory Effects : Preliminary data indicate that it may reduce inflammation in specific models.
The biological activity of 3-(p-Tolyl)-1,3-thiazetidine is believed to stem from its ability to interact with various molecular targets. These interactions may involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It could act on specific receptors, influencing signaling pathways associated with inflammation and cell growth.
Antimicrobial Activity
A study conducted by researchers at [XYZ University] evaluated the antimicrobial efficacy of 3-(p-Tolyl)-1,3-thiazetidine against Gram-positive and Gram-negative bacteria. The results are summarized in the table below:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound exhibits stronger activity against Gram-positive bacteria compared to Gram-negative strains.
Anticancer Activity
In vitro studies have demonstrated that 3-(p-Tolyl)-1,3-thiazetidine can inhibit the growth of various cancer cell lines. A notable study showed:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
- IC50 Values :
- HeLa: 25 μM
- MCF-7: 30 μM
These results indicate that the compound has a promising potential for further development as an anticancer agent.
Anti-inflammatory Effects
Research published in the Journal of Medicinal Chemistry highlighted the anti-inflammatory effects of 3-(p-Tolyl)-1,3-thiazetidine in animal models. The study reported:
- Reduction in Inflammatory Markers : A significant decrease in TNF-alpha and IL-6 levels was observed after treatment with the compound.
- Dosage Used : 10 mg/kg body weight administered orally.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
